molecular formula C8H5ClN2O2 B1289008 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 800402-07-7

6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1289008
Key on ui cas rn: 800402-07-7
M. Wt: 196.59 g/mol
InChI Key: MFMDNNLHOKXYLL-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of 6-chloro-3-iodopyridin-2-amine (24 g, 94 mmol) in DMF is added DABCO (32 g, 283 mmol) and pyruvic acid (20 mL, 283 mmol). The mixture is degassed by bubbling argon gas through the mixture for 20 min. Pd(OAc)2 (1 g, 4.7 mmol) is added and the mixture is again degassed. The reaction mixture is heated at 110° C. for 3 h, and the solvent is evaporated to afford the title compound as a viscous liquid (36 g, >99%) which is used in the next step without purification.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5](I)=[CH:4][CH:3]=1.C1N2CCN(CC2)C1.[C:18]([OH:23])(=[O:22])[C:19]([CH3:21])=O>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][C:19]([C:18]([OH:23])=[O:22])=[CH:21][C:5]2=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)I
Name
Quantity
32 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon gas through the mixture for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture is again degassed
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 194.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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